3-methyl-2-(2-methylphenyl)butanoic Acid
Description
3-Methyl-2-(2-methylphenyl)butanoic acid is a branched-chain carboxylic acid featuring a butanoic acid backbone substituted with a methyl group at position 3 and a 2-methylphenyl group at position 2. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical intermediates, organic synthesis, and biochemical studies.
Properties
IUPAC Name |
3-methyl-2-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDHCDMMONZPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98841-71-5 | |
| Record name | 3-METHYL-2-(ORTHO-TOLYL)-BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylphenyl is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(2-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
3-methyl-2-(2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a) 3-Methyl-2-phenylbutanoic Acid
- Structure : Differs by lacking the methyl group on the phenyl ring (2-phenyl vs. 2-methylphenyl).
- Its CAS number (13490-69-2) and synonyms (e.g., α-isopropylphenylacetic acid) are well-documented .
- Applications: Used in chiral resolution studies and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).
b) Valsartan-Related Structures
- Example: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid (Valsartan).
- Key Difference : Valsartan incorporates a tetrazole ring and a biphenyl group, enhancing angiotensin II receptor affinity. The target compound’s 2-methylphenyl group may offer simpler synthetic routes but lacks the tetrazole’s ionizable moiety, critical for blood pressure regulation .
c) Amino Acid Derivatives
- Example: 3-Methyl-2-(methylamino)butanoic acid (MeVal).
- Structure vs. Target: MeVal replaces the carboxylic acid with an amino group, making it a branched-chain amino acid analog.
- The target compound’s carboxylic acid group may limit such activity but could enhance metal chelation or enzyme inhibition .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
*LogP estimated using fragment-based methods.
Key Observations:
- Bioactivity: Unlike MeVal, the target compound lacks ionizable amino groups, limiting its role in neurotransmitter competition but favoring use in prodrug formulations .
Biological Activity
3-Methyl-2-(2-methylphenyl)butanoic acid, with the molecular formula CHO, is a carboxylic acid known for its unique structural features that include a butanoic acid backbone and additional methyl and phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties.
The compound is characterized by:
- Molecular Formula : CHO
- Functional Groups : Carboxylic acid (–COOH), methyl groups, and a phenyl ring.
- Synthesis : Typically synthesized through nucleophilic substitution reactions, often involving phenols and alkyl halides.
The biological activity of this compound is attributed to its interaction with various biological targets. The carboxylic acid group can engage in ionic interactions with positively charged residues in proteins, while the phenyl group may participate in hydrophobic interactions and hydrogen bonding. This dual interaction enhances the binding affinity and specificity to target proteins, which may include enzymes and receptors involved in various physiological processes.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. It has shown activity against several bacterial strains, demonstrating significant inhibition zones when tested against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 15 |
| Pseudomonas aeruginosa | 14 | 12 |
| Candida albicans | 18 | 8 |
The compound's effectiveness against these pathogens suggests it could be a promising candidate for developing new antimicrobial agents .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that this compound exhibits cytotoxicity with IC values comparable to established chemotherapeutics. The following table outlines the cytotoxic effects observed:
| Cell Line | IC (µM) |
|---|---|
| Human leukemia cells (CEM) | 5.5 |
| Ehrlich’s ascites carcinoma (EAC) | 7.0 |
| Dalton’s lymphoma ascites (DLA) | 6.5 |
These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of carboxylic acids, including this compound, demonstrated significant antimicrobial activity against both bacterial and fungal strains. The results indicated that modifications to the phenyl ring could enhance activity, leading to further exploration of structure-activity relationships .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, revealing that it induces apoptosis through mitochondrial pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
